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An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction

Davalintide (AC2307) is a synthetic peptide analogue of human amylin, a pancreatic (3-cell
hormone involved in glucose homeostasis and appetite regulation.[1] It is a 32-amino acid
peptide that acts as a dual agonist for both the amylin and calcitonin receptors.[2][3]
Davalintide was developed to improve upon the pharmacokinetic and pharmacodynamic
properties of native amylin and its first-generation analogue, pramlintide, with the goal of
creating a more effective therapeutic for metabolic diseases such as obesity and type 2
diabetes.[3][4] This technical guide provides a comprehensive overview of Davalintide,
focusing on its receptor pharmacology, signaling pathways, and preclinical efficacy.

Receptor Pharmacology and Binding Affinity

Davalintide is a chimera of rat amylin and salmon calcitonin, sharing 49% of its amino acid
sequence with rat amylin and pramlintide. This unique structure confers high-affinity binding to
both amylin and calcitonin receptors. The amylin receptor itself is a heterodimer, composed of
the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPS).
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The specific RAMP co-expressed with the CTR determines the amylin receptor subtype
(AMY1, AMY2, or AMY3). Davalintide, like amylin, binds to these CTR/RAMP complexes.

A key characteristic of Davalintide's interaction with the amylin receptor is its remarkably slow
dissociation rate. Binding kinetic studies using 12°I-labeled Davalintide on rat nucleus
accumbens membranes, an area rich in amylin receptors, showed no significant dissociation
after 7 hours. In contrast, 12°I-labeled rat amylin readily dissociated from the receptor with a
K(off) of 0.013/min. This prolonged receptor occupancy is believed to contribute to
Davalintide's extended duration of action in vivo, which is independent of its pharmacokinetic
half-life.
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Table 1: Receptor Binding and Pharmacokinetic Properties of Davalintide. This table
summarizes the key binding and pharmacokinetic parameters of Davalintide in comparison to
rat amylin.

Signaling Pathways

Activation of both amylin and calcitonin receptors by Davalintide primarily involves the Gs
alpha subunit (Gas) signaling pathway. This cascade leads to the activation of adenylyl
cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cCAMP). The subsequent
increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then
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phosphorylates various downstream target proteins, leading to the physiological effects of
Davalintide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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